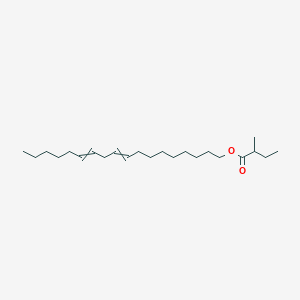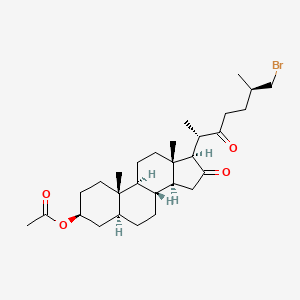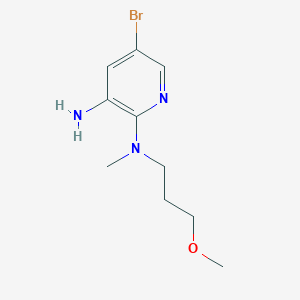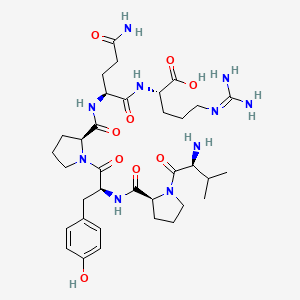![molecular formula C34H34N2O2 B12630132 4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) CAS No. 919789-61-0](/img/structure/B12630132.png)
4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two morpholine groups attached to a central diphenylethene core, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) typically involves the reaction of 1,2-diphenylethene with 4-bromophenylmorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be carried out in a continuous flow reactor to enhance efficiency. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which 4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular processes.
類似化合物との比較
Similar Compounds
- **4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bisphenol
- **4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dibenzoic acid
Uniqueness
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) is unique due to the presence of morpholine groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields.
特性
CAS番号 |
919789-61-0 |
|---|---|
分子式 |
C34H34N2O2 |
分子量 |
502.6 g/mol |
IUPAC名 |
4-[4-[2-(4-morpholin-4-ylphenyl)-1,2-diphenylethenyl]phenyl]morpholine |
InChI |
InChI=1S/C34H34N2O2/c1-3-7-27(8-4-1)33(29-11-15-31(16-12-29)35-19-23-37-24-20-35)34(28-9-5-2-6-10-28)30-13-17-32(18-14-30)36-21-25-38-26-22-36/h1-18H,19-26H2 |
InChIキー |
CQPGLSFUQLRSRP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCOCC5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)
![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)


![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)
